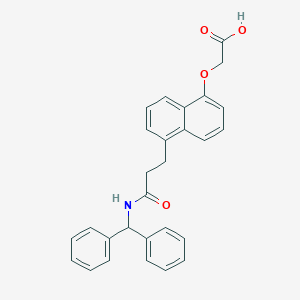

2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid, also known as BON or 2-BON, is a chemical compound that has been extensively studied for its potential applications in scientific research. BON is a derivative of naphthalene and is synthesized through a multi-step process that involves the use of various reagents and catalysts.

Applications De Recherche Scientifique

Anticancer Activity

One study focused on the synthesis, characterization, and anticancer evaluation of naphthalene derivatives, showing potential effectiveness against breast cancer cell lines. These compounds were synthesized through a series of steps starting from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid, leading to the discovery of compounds with moderate to significant anticancer activity (Salahuddin et al., 2014).

Fluorescence Derivatization for Biological Assays

Research has been conducted on the fluorescence derivatization of amino acids using naphthalene derivatives, demonstrating their utility as fluorescent derivatizing agents for biological assays. The derivatives exhibited strong fluorescence, making them suitable for bioanalytical applications and highlighting the versatility of naphthalene-based compounds in biochemistry (V. H. Frade et al., 2007).

Photoluminescence and Photocatalytic Properties

Another study explored the synthesis and characterization of metal-organic frameworks (MOFs) based on naphthalene derivatives. These MOFs exhibited photoluminescence and photocatalytic properties, suggesting potential applications in materials science, including light-emitting devices and photocatalysis (Y. Gong et al., 2012).

Antioxidant and Anticancer Properties

Further research into naphthalene-based compounds has shown antioxidant and anticancer properties. One study synthesized 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives, which exhibited significant inhibition in antioxidant activity evaluations and showed promising results against cervical cancer cell lines (Palanichamy Santhosh Kumar et al., 2019).

Propriétés

IUPAC Name |

2-[5-[3-(benzhydrylamino)-3-oxopropyl]naphthalen-1-yl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO4/c30-26(29-28(21-9-3-1-4-10-21)22-11-5-2-6-12-22)18-17-20-13-7-15-24-23(20)14-8-16-25(24)33-19-27(31)32/h1-16,28H,17-19H2,(H,29,30)(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPFKFDLARVWDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC3=C4C=CC=C(C4=CC=C3)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)

![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)

![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)

![1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B172027.png)

![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)